molecular formula C21H23ClN2O4S B5004230 Butyl 4-[(3-chloro-4-ethoxybenzoyl)carbamothioylamino]benzoate

Butyl 4-[(3-chloro-4-ethoxybenzoyl)carbamothioylamino]benzoate

Cat. No.: B5004230
M. Wt: 434.9 g/mol
InChI Key: OMCPIGVQKNNYRZ-UHFFFAOYSA-N
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Description

Butyl 4-[(3-chloro-4-ethoxybenzoyl)carbamothioylamino]benzoate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a butyl ester group, a chlorinated ethoxybenzoyl moiety, and a carbamothioylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-[(3-chloro-4-ethoxybenzoyl)carbamothioylamino]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Ethoxybenzoyl Intermediate: The initial step involves the chlorination of 4-ethoxybenzoic acid to form 3-chloro-4-ethoxybenzoic acid.

    Carbamothioylation: The 3-chloro-4-ethoxybenzoic acid is then reacted with thiourea to introduce the carbamothioyl group, forming 3-chloro-4-ethoxybenzoylthiourea.

    Coupling with Butyl Benzoate: The final step involves the coupling of 3-chloro-4-ethoxybenzoylthiourea with butyl benzoate under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-[(3-chloro-4-ethoxybenzoyl)carbamothioylamino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine group.

    Substitution: The chlorinated benzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Butyl 4-[(3-chloro-4-ethoxybenzoyl)carbamothioylamino]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Butyl 4-[(3-chloro-4-ethoxybenzoyl)carbamothioylamino]benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 4-[(4-ethoxybenzoyl)amino]benzoate
  • Butyl 4-[(3-ethoxybenzoyl)amino]benzoate

Uniqueness

Butyl 4-[(3-chloro-4-ethoxybenzoyl)carbamothioylamino]benzoate is unique due to the presence of the chlorinated ethoxybenzoyl group and the carbamothioyl linkage. These structural features confer distinct chemical and biological properties, differentiating it from similar compounds. For instance, the chlorinated group may enhance its reactivity and biological activity compared to non-chlorinated analogs.

Properties

IUPAC Name

butyl 4-[(3-chloro-4-ethoxybenzoyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O4S/c1-3-5-12-28-20(26)14-6-9-16(10-7-14)23-21(29)24-19(25)15-8-11-18(27-4-2)17(22)13-15/h6-11,13H,3-5,12H2,1-2H3,(H2,23,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCPIGVQKNNYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OCC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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